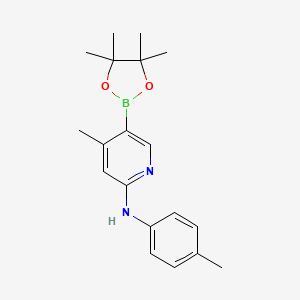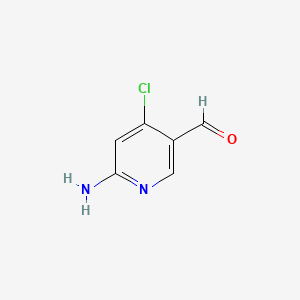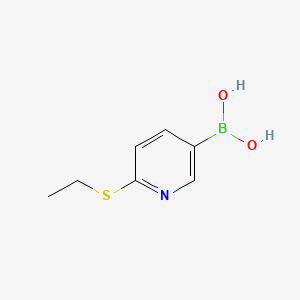![molecular formula C18H14F2NOP B596499 3-[Bis(4-fluorophenyl)phosphinyl]benzenamine CAS No. 144091-76-9](/img/structure/B596499.png)
3-[Bis(4-fluorophenyl)phosphinyl]benzenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Bis(4-fluorophenyl)phosphinyl]benzenamine is a chemical compound with the molecular formula C18H14F2NOP and a molecular weight of 329.28 g/mol . It is known for its unique structure, which includes a phosphinyl group bonded to a benzenamine moiety, with two 4-fluorophenyl groups attached to the phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(4-fluorophenyl)phosphinyl]benzenamine typically involves the reaction of 4-fluoroaniline with a suitable phosphorus reagent, such as phosphorus trichloride or phosphorus oxychloride, under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is then heated to facilitate the formation of the desired product, which is subsequently purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure consistent product quality and yield . The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common in industrial production to achieve high purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
3-[Bis(4-fluorophenyl)phosphinyl]benzenamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphinyl group to a phosphine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of the fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines . Substitution reactions can result in a variety of derivatives with different functional groups replacing the fluorine atoms .
Wissenschaftliche Forschungsanwendungen
3-[Bis(4-fluorophenyl)phosphinyl]benzenamine has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3-[Bis(4-fluorophenyl)phosphinyl]benzenamine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets through various types of chemical bonds, including hydrogen bonds, van der Waals forces, and covalent bonds . These interactions can modulate the activity of the target molecules, leading to various biological effects . The exact pathways involved depend on the specific application and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry and catalysis.
Bis(4-fluorophenyl)phosphine oxide: Similar in structure but lacks the benzenamine moiety.
4-Fluoroaniline: A precursor in the synthesis of 3-[Bis(4-fluorophenyl)phosphinyl]benzenamine.
Uniqueness
This compound is unique due to its combination of a phosphinyl group with a benzenamine moiety and two 4-fluorophenyl groups. This structure imparts distinctive chemical properties, such as its ability to form stable complexes with transition metals and its potential biological activity. These features make it a valuable compound for various scientific research applications.
Eigenschaften
IUPAC Name |
3-bis(4-fluorophenyl)phosphorylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2NOP/c19-13-4-8-16(9-5-13)23(22,17-10-6-14(20)7-11-17)18-3-1-2-15(21)12-18/h1-12H,21H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSZQFBOQKJCMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)P(=O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2NOP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596433.png)

![2-(3H-Imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B596435.png)


